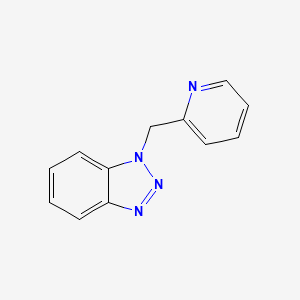

1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-7-12-11(6-1)14-15-16(12)9-10-5-3-4-8-13-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVSKXGJVJJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 2 Ylmethyl 1h 1,2,3 Benzotriazole

Classical and Contemporary Synthetic Routes to the 1H-1,2,3-Benzotriazole Moiety

The construction of the 1H-1,2,3-benzotriazole core is a well-established area of heterocyclic chemistry, with both classical and modern methods available to synthetic chemists.

The most traditional and widely employed method for synthesizing 1H-1,2,3-benzotriazole is the diazotization of o-phenylenediamine (B120857). nih.govresearchgate.net This reaction involves treating o-phenylenediamine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a protic acid, most commonly acetic acid. nih.govresearchgate.net The process begins with the diazotization of one of the amino groups, forming a diazonium salt intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization, where the terminal nitrogen of the diazonium group attacks the adjacent free amino group, leading to the formation of the triazole ring. Yields for this direct method are often high, in the range of 75–81%. nih.gov

In recent years, a variety of contemporary synthetic routes have been developed, often leveraging transition-metal catalysis to achieve higher efficiency or to access substituted analogues. These advanced methods include:

Palladium-Catalyzed C-H Activation: Aryl triazene (B1217601) compounds can undergo intramolecular amination in the presence of a palladium acetate (B1210297) catalyst to furnish 1-aryl-1H-benzotriazoles. chinesechemsoc.org

[3+2] Cycloaddition: Substituted benzotriazoles can be accessed under mild conditions through the [3+2] cycloaddition reaction between azides and benzynes. chinesechemsoc.org

Copper-Promoted Reactions: A one-pot Sandmeyer-type reaction promoted by copper provides a pathway to N-aryltriazoles. chinesechemsoc.org

Cyclocondensation of Iminophosphoranes: 1-Aryl-1,2,3-benzotriazoles can be synthesized under mild conditions via the cyclocondensation of 2-(arylamino)aryliminophosphoranes. chinesechemsoc.org

These modern strategies offer alternatives to the classical approach, often providing access to a broader range of substituted benzotriazole (B28993) precursors for more complex target molecules.

Strategies for the Introduction of the Pyridin-2-ylmethyl Substituent

The introduction of the pyridin-2-ylmethyl group onto the benzotriazole nucleus is typically achieved via N-alkylation. 1H-Benzotriazole possesses an acidic proton on the N1 nitrogen (pKa = 8.2) and can be readily deprotonated by a base to form the benzotriazolide anion. nih.gov This anion serves as a potent nucleophile that can react with a suitable electrophile, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, in a standard nucleophilic substitution reaction.

The general reaction involves treating benzotriazole with an appropriate base (e.g., sodium hydroxide (B78521), potassium carbonate, or an organic base) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of the pyridin-2-ylmethyl halide. Solvent-free conditions using catalysts like basic ionic liquids have also been shown to be effective for the N-alkylation of benzotriazole with various alkyl halides, including benzyl (B1604629) chloride, a close structural analogue. researchgate.net These reactions are generally efficient and provide the desired N-alkylated products in good to excellent yields. researchgate.net

An alternative approach is the Mitsunobu reaction, which allows for the N-alkylation of benzotriazole using an alcohol, such as (pyridin-2-yl)methanol, in the presence of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). Another versatile method involves the reaction of benzotriazole with aldehydes to form 1-(α-hydroxyalkyl)benzotriazoles. These intermediates can be converted to 1-(α-chloroalkyl)benzotriazoles by treatment with thionyl chloride, which then serve as potent alkylating agents for various nucleophiles. prepchem.com

| Alkyl Halide | Catalyst/Base | Solvent | Time (h) | Yield (%) | N1:N2 Isomer Ratio | Reference |

|---|---|---|---|---|---|---|

| Benzyl Chloride | [Bmim]OH | Solvent-free | 2 | 95 | 86:14 | researchgate.net |

| Benzyl Bromide | [Bmim]OH | Solvent-free | 2 | 93 | 74:26 | researchgate.net |

Advanced Approaches for Functionalization and Derivatization

Further chemical diversity can be achieved by modifying the core structure of 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole at its three main components: the benzotriazole core, the pyridine (B92270) ring, or the methylene (B1212753) linker.

Modifications to the benzene (B151609) ring of the benzotriazole moiety are most commonly achieved by utilizing a pre-functionalized 1H-benzotriazole starting material. A variety of substituted o-phenylenediamines are commercially available or can be synthesized, allowing for the preparation of benzotriazoles with substituents such as chloro, bromo, or methyl groups through the classical diazotization route. These substituted benzotriazoles can then be N-alkylated with 2-(chloromethyl)pyridine to yield the desired functionalized final product. Direct electrophilic substitution on the 1-substituted benzotriazole ring is less common due to potential competition from the triazole and pyridine rings.

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless activated by electron-donating groups. rsc.org However, various C-H functionalization strategies have been developed for pyridine derivatives. rsc.org For a molecule like this compound, functionalization would likely target the positions not adjacent to the nitrogen atom. For instance, electrophilic benzylation of 2-aminopyridine (B139424) has been shown to occur at the 5-position. researchgate.net More advanced methods, such as a superoxide-triggered degenerate ring transformation of N-benzylpyridinium salts, can be used to install aryl and formyl groups at the C2 and C3 positions of a reconstructed pyridine core. chinesechemsoc.org These methodologies suggest that derivatization of the pyridine portion of the target molecule is feasible, offering pathways to novel analogues.

The methylene bridge connecting the pyridine and benzotriazole rings is a key site for functionalization. The protons on this methylene group are activated by the adjacent aromatic systems and can be removed by a strong base like n-butyllithium. The resulting carbanion can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the linker position. This approach has been demonstrated for related systems like 2-amino-5-(benzotriazolylmethyl)pyridines. researchgate.net

Furthermore, benzotriazole itself can act as a synthetic auxiliary to facilitate transformations at an adjacent carbon. For example, 1-(α-hydroxyalkyl)benzotriazoles, formed from benzotriazole and an aldehyde, can be converted into 1-(α-chloroalkyl)benzotriazoles with thionyl chloride. The chlorine atom in these compounds is highly susceptible to nucleophilic displacement, and this chemistry could be adapted to introduce functionality at the methylene linker of the target compound.

Investigation of Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity: A critical consideration in the synthesis of this compound is the regioselectivity of the N-alkylation step. Benzotriazole can be alkylated at either the N1 or N2 position of the triazole ring, leading to two possible isomers. nih.gov The N1-substituted isomer, which is the title compound, is generally the thermodynamically more stable and favored product due to the preservation of the benzenoid aromatic system. nih.gov In contrast, the N2-isomer has a quinonoid structure.

| Factor | Effect on N1/N2 Ratio | Explanation | Reference |

|---|---|---|---|

| Thermodynamic Control | Favors N1 isomer | The N1 tautomer is energetically preferred due to its fully aromatic nature. | nih.gov |

| Steric Hindrance of Electrophile | Increased bulk can increase the proportion of the N2 isomer. | The less-hindered N2 position becomes more accessible to bulky alkylating agents. | nih.gov |

| Catalyst Choice | Can be tuned for high N1 or N2 selectivity. | Specific metal catalysts, such as certain Fe(III) or Ir(III) porphyrins, can direct the alkylation to a specific nitrogen. | nih.gov |

| Reaction Conditions | Solvent and base can influence the isomer ratio. | Different conditions can favor either kinetic or thermodynamic control. | researchgate.net |

While mixtures are often obtained, reaction conditions can be optimized to achieve high regioselectivity. For example, metal-free catalysis with B(C₆F₅)₃ has been shown to provide site-selective N1-alkylation with diazoalkanes. rsc.org Similarly, certain iron-based metalloporphyrins can accelerate N1-alkylation. nih.gov

Stereoselectivity: Stereoselectivity becomes a relevant factor when a chiral center is introduced into the molecule. For this compound, this would occur if the methylene linker is asymmetrically substituted. For example, the deprotonation of the methylene bridge followed by quenching with an electrophile would create a stereocenter. While specific studies on the asymmetric functionalization of this particular molecule are not widely reported, related benzotriazole-mediated reactions have demonstrated high levels of stereocontrol. For instance, N-(α-aminoalkyl)benzotriazoles derived from chiral aldehydes have been used in asymmetric [4+2] cycloaddition reactions to produce optically active tetrahydroquinolines with high stereoselectivity. nih.gov This precedent indicates that the benzotriazole moiety can be a valuable tool in directing the stereochemical outcome of reactions at the adjacent carbon, suggesting that stereoselective synthesis of derivatives of the title compound is a feasible objective.

Green Chemistry Principles in the Synthesis of Analogues

The growing emphasis on sustainable chemical practices has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including analogues of this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like energy efficiency, use of renewable feedstocks, and solvent-free or safer solvent systems. Several eco-friendly methodologies have been explored for the synthesis of benzotriazole derivatives, which are applicable to the production of its pyridinylmethyl analogues.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields. nih.gov In the context of N-alkylation of benzotriazole to form analogues of this compound, microwave-assisted methods provide a significant advantage over traditional heating. ijpsonline.comnih.gov For instance, the synthesis of various N-alkylated benzotriazoles has been achieved with good yields under microwave irradiation in the presence of potassium carbonate in DMF, a process that is considerably faster than conventional heating methods. nih.gov Solvent-free microwave-assisted N-alkylation has also been described, further enhancing the green credentials of the synthesis by eliminating hazardous solvents. gsconlinepress.com

Research comparing conventional and microwave-assisted synthesis for benzotriazole derivatives has demonstrated clear benefits for the microwave approach. For example, one study reported that while conventional reflux methods might require several hours to achieve a certain yield, microwave-assisted synthesis could accomplish the same transformation in a matter of minutes with often higher yields. ijpsonline.com

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzotriazole Derivative

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional Reflux | Several Hours | 65 |

| Microwave Irradiation | Minutes | 75 |

| Data is illustrative and based on findings for similar benzotriazole derivatives. ijpsonline.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing benzotriazole analogues. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can significantly enhance reaction rates. nih.govresearchgate.net The synthesis of benzotriazole itself from o-phenylenediamine has been shown to be improved by brief sonication at low temperatures, resulting in shorter reaction times and higher yields compared to conventional methods. researchgate.net

This technique has been successfully applied to various steps in the synthesis of complex heterocyclic systems. For example, the 1,3-dipolar cycloaddition reactions to form triazole rings, a core component of the target molecule's analogues, have been shown to be significantly accelerated under ultrasound irradiation, often with improved yields. nih.gov

Interactive Data Table: Comparison of Synthesis Times for Triazole Formation

| Method | Reaction Time |

| Conventional Stirring | 12-24 hours |

| Ultrasound Irradiation | 3-6 hours |

| Data derived from studies on the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov |

Solvent-Free and Alternative Solvent Systems

A major focus of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. For the N-alkylation of benzotriazole, several greener alternatives have been developed.

Solvent-Free Conditions: Reactions can be carried out neat, often with the assistance of microwave irradiation or by using solid supports like silica (B1680970) gel in combination with a base such as potassium carbonate. gsconlinepress.comgsconlinepress.com This approach minimizes waste and simplifies product purification.

Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), have been used as both a catalyst and a solvent for the N-alkylation of benzotriazole. researchgate.netresearchgate.net These reactions proceed efficiently at room temperature under solvent-free conditions, and the ionic liquid can often be recovered and reused. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its safety, availability, and low environmental impact. "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition to form the triazole ring, can be effectively performed in aqueous systems, providing a sustainable route to various triazole analogues. researchgate.netfrontiersin.org

Propylene Carbonate: This biodegradable, low-toxicity solvent has been utilized as a green medium and reagent for the N-alkylation of various N-heterocycles, presenting a sustainable alternative to traditional alkylating agents and solvents. nih.gov

These green methodologies offer significant advantages for the synthesis of analogues of this compound, aligning with the principles of sustainable chemistry by reducing energy consumption, minimizing waste, and avoiding hazardous materials. gsconlinepress.com

Coordination Chemistry and Supramolecular Assembly with 1 Pyridin 2 Ylmethyl 1h 1,2,3 Benzotriazole

Ligand Characteristics and Potential Coordination Modes of 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole

This compound, hereafter referred to as L, is a versatile N-donor ligand in transition metal chemistry. Its structure, featuring a pyridine (B92270) ring linked to a benzotriazole (B28993) moiety via a methylene (B1212753) spacer, allows for several potential coordination modes.

Key characteristics of this ligand include:

Multiple Donor Sites: The ligand possesses two primary nitrogen donor sites: the nitrogen atom of the pyridine ring and the N-3 atom of the benzotriazole ring. This allows it to act as a chelating ligand, forming a stable ring with a metal ion.

Bridging Capability: As an angular ditopic ligand, the two nitrogen atoms from its different rings can bridge two different metal atoms, facilitating the formation of polynuclear complexes or coordination polymers.

Structural Flexibility: The methylene (-CH₂) spacer provides a degree of torsional flexibility. This allows the pyridine and benzotriazole rings to adopt variable dihedral angles to accommodate the coordination geometries of different metal ions and minimize steric hindrance during the assembly of supramolecular structures. researchgate.net

Asymmetric Nature: The inherent asymmetry of the ligand fulfills a fundamental requirement for the construction of acentric solids, which can be of interest for applications such as non-linear optical (NLO) materials. researchgate.net

The coordination behavior can vary. It can act as a monodentate ligand, typically through the more basic pyridine nitrogen. However, it most commonly acts as a bidentate N,N'-chelating ligand, coordinating through the pyridine nitrogen and one of the nitrogen atoms of the benzotriazole ring.

Synthesis and Spectroscopic Characterization of Metal Complexes

While extensive research specifically on this compound is limited, studies on its positional isomer, 1-((pyridin-3-yl)methyl)-1H-1,2,3-benzotriazole, and other closely related structures provide significant insight into its coordination behavior with various transition metal ions.

Complexes with Transition Metal Ions (e.g., Pd(II), Cu(II), Ag(I), Rh(II), Fe(III), Co(II), Zn(II), Hg(II))

Silver(I) Complexes: The coordination chemistry of the related ligand 1-((pyridin-3-yl)methyl)-1H-1,2,3-benzotriazole with silver(I) has been explored, resulting in the formation of coordination polymers. researchgate.net Two such polymers, [Ag₂(L)₂(NO₃)₂]n and [Ag(L)(ClO₄)]n, were synthesized and characterized. researchgate.net In these structures, the ligand utilizes both its pyridine and benzotriazole nitrogen atoms to bridge silver centers. researchgate.net

Another related study on 1-(2-pyridyl)benzotriazole with silver(I) triflate also resulted in a dimeric complex, where each ligand coordinates to two Ag(I) centers. nih.gov

Copper(II) Complexes: A copper(II) complex with the ligand 1-[(1H-benzotriazol-1-yl)methyl]-1H-1,2,4-triazole has been synthesized by reacting the ligand with copper sulfate (B86663) in a methanol-water solution. The resulting blue crystals were characterized as [Cu(SO₄)(C₉H₈N₆)(H₂O)₄]·1.5H₂O. nih.gov In this complex, the Cu(II) ion is six-coordinated in a distorted octahedral geometry. nih.gov

Palladium(II) Complexes: Research on related pyridyl-triazole ligands with Palladium(II) has shown the formation of square-planar complexes. nih.govrsc.org For instance, a tetradentate ortho-xylylenebis(pyridyltriazole) ligand coordinates to Pd(II) centers to form a dimeric macrocycle with a square-planar geometry defined by four nitrogen atoms from the two pyridyltriazole moieties. nih.gov

Cobalt(II) and Iron(III)/(II) Complexes: Studies on cobalt(II) and iron(II) with other pyridyl-benzimidazole ligands have demonstrated the formation of both discrete complexes and coordination polymers. rsc.orgmdpi.com For example, cobalt(II) complexes with a pentyl-substituted pyridyl-benzimidazole ligand adopt a distorted pentagonal bipyramidal geometry. rsc.org Iron(III) has been shown to form dinuclear bridged complexes with 4'-pyridyl-2,2';6',2"-terpyridine. mdpi.com

Zinc(II) Complexes: The coordination chemistry of 1-methylbenzotriazole (B83409) with Zinc(II) has been studied in detail, yielding complexes with both tetrahedral and octahedral geometries, such as [ZnCl₂(Mebta)₂] and oct-[Zn(NO₃)₂(Mebta)₂]. mdpi.com

Structural Elucidation of Metal-Ligand Adducts via X-ray Crystallography

Single-crystal X-ray diffraction is a crucial technique for the definitive structural characterization of these metal complexes.

For the Ag(I) coordination polymer [Ag₂(L)₂(NO₃)₂]n (where L is the 3-pyridyl isomer), X-ray analysis revealed an "S"-shaped double-chain structure. researchgate.net In the complex with a related ligand, ortho-xylylenebis(pyridyltriazole), the Pd(II) centers are tetracoordinated in a square-planar geometry. nih.gov The crystal structure of the copper(II) complex with 1-[(1H-benzotriazol-1-yl)methyl]-1H-1,2,4-triazole confirmed a distorted octahedral environment around the copper ion, which is coordinated to one nitrogen atom from the ligand and five oxygen atoms from a sulfate anion and water molecules. nih.gov

Detailed Analysis of Coordination Geometries and Bonding Parameters

In the case of the [Pd₂(o-xpt)₂]⁴⁺ complex (where o-xpt is ortho-xylylenebis(pyridyltriazole)), the N(py)-Pd bond lengths average 2.055(2) Å, which are slightly longer than the N(trz)-Pd bond lengths (average 1.995(2) Å). nih.gov This suggests a stronger coordination from the triazole nitrogen atom compared to the pyridine nitrogen. nih.gov The N-Pd-N chelating angles are approximately 79.5°. nih.gov

For the Ag(I) complex with 1-(2-pyridyl)benzotriazole, the Ag-N bond distances are 2.2047(9) Å for the benzotriazole nitrogen and 2.2839(10) Å for the pyridine nitrogen. nih.gov The angle between the pyridine and benzotriazole planes is 36.097°. nih.gov

In the Cu(II) complex [Cu(bmt)(SO₄)(H₂O)₄], the apical Cu-O bond lengths (2.331(2) and 2.465 Å) are significantly longer than the equatorial ones (1.974(2)-2.002(2) Å), which is attributed to the Jahn-Teller effect. nih.gov

| Complex | Metal-N(pyridine) Bond Length (Å) | Metal-N(triazole/benzotriazole) Bond Length (Å) | N-Metal-N Angle (°) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [Pd₂(o-xpt)₂]⁴⁺ | 2.055(2) (avg) | 1.995(2) (avg) | 79.46(8) & 79.75(8) | Square-planar | nih.gov |

| Ag(I) complex with 1-(2-pyridyl)benzotriazole | 2.2839(10) | 2.2047(9) | - | T-shaped | nih.gov |

| [Cu(bmt)(SO₄)(H₂O)₄] | - | - | - | Distorted Octahedral | nih.gov |

Formation and Properties of Coordination Polymers and Metal-Organic Frameworks

The bridging capability of this compound and its isomers makes them excellent candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs).

As mentioned, the reaction of the 3-pyridyl isomer with Ag(I) salts yields 1D coordination polymers. researchgate.net The structure of these polymers is influenced by the counter-anion; for instance, the nitrate (B79036) complex forms an "S"-shaped double-chain polymer, while the perchlorate (B79767) complex results in a helical chain. researchgate.net A Cu(I) coordination polymer incorporating the parent 1H-benzotriazole ligand has also been synthesized, forming a 1D chain that further assembles into a 3D supramolecular architecture through C-H···π and van der Waals interactions. nih.gov These materials can exhibit interesting properties, such as luminescence.

Impact of Ligand Structure on Metal Complex Stability and Reactivity

The structural features of the this compound ligand have a direct impact on the stability and reactivity of its metal complexes.

Chelate Effect: The ability of the ligand to form a stable five-membered chelate ring with a metal ion significantly enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands.

Flexibility and Steric Hindrance: The flexible methylene linker allows the ligand to adapt to the preferred coordination geometry of various metal ions. This flexibility can influence the nuclearity of the final product, leading to either mononuclear complexes or polynuclear CPs. researchgate.net

Electronic Effects: The electronic properties of the pyridine and benzotriazole rings can influence the Lewis acidity of the metal center, which in turn affects the catalytic activity of the complex. For example, the reactivity of a Pd(II) complex in Suzuki-Miyaura coupling reactions was attributed to the electronic and steric properties of its triazolyl-pyridine ligand. rsc.org

The stability of complexes formed by divalent 3d metals with benzotriazole derivatives generally follows the Irving-Williams series. sapub.org

Biological Interactions and Mechanistic Investigations in Vitro and Molecular Level Focus

Investigation of Antimicrobial Activities and Proposed Mechanisms of Action

Derivatives of benzotriazole (B28993) have been extensively studied for their potential to combat microbial infections. nih.gov The unique structural features of 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole, combining the benzotriazole core with a pyridine (B92270) ring, suggest a potential for broad-spectrum antimicrobial effects.

Studies on Antibacterial Efficacy in Cellular Models

Research into N-substituted 1H-benzotriazole derivatives has demonstrated their potential as antibacterial agents. nih.gov Studies have shown that various derivatives exhibit mild to moderate activity against a range of bacteria. nih.gov For instance, certain N-acyl-1H-benzotriazoles incorporating moieties like thiophene, pyridine, or pyrazole (B372694) have been reported to have bactericidal effects. nih.gov

A closely related compound, 1-(2-pyridyl) benzotriazole, has been used as a ligand to synthesize silver(I) complexes to investigate antimicrobial properties. figshare.com Preliminary antimicrobial testing revealed that a silver complex incorporating the 1-(2-pyridyl) benzotriazole ligand exhibited noteworthy antimicrobial capabilities. figshare.com While many benzotriazole derivatives show promise, the antibacterial activity can be significantly influenced by the nature of the substituent at the N1 position. For example, among certain piperidine-containing benzotriazole derivatives, a compound with a p-fluorophenyl substituent showed the best inhibition against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Other research has highlighted that acridine derivatives of benzotriazole possess potent activity against bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Piperidine-containing benzotriazole (p-fluorophenyl sub.) | Escherichia coli | MIC: 6.25 µg/mL | nih.gov |

| N-acyl-1H-benzotriazoles | Various bacteria | Bactericidal | nih.gov |

| Acridine derivatives of benzotriazole | P. aeruginosa, B. subtilis, E. coli | Potent activity | nih.gov |

| 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones | Various bacteria | Mild to moderate activity | nih.gov |

Analysis of Antifungal Properties and Cellular Targets

The benzotriazole scaffold is a component of many antifungal agents, and its derivatives have been widely investigated for their antimycotic effects. nih.govnih.gov Research has confirmed that various benzotriazole derivatives possess activity against fungal pathogens like Aspergillus niger and Candida albicans. nih.govresearchgate.net

The mechanism of action for azole antifungals typically involves the inhibition of enzymes crucial for fungal cell membrane integrity. For benzotriazole derivatives, the coordination with metal ions can enhance their antifungal efficacy. nih.gov For example, metal chelates of 5-[(1H-benzotriazol-1-yl)methyl]-8-quinolinol, particularly the Cu(II) chelate, were found to be more effective antifungal agents than the ligand alone. nih.gov In other studies, newly synthesized benzotriazole compounds, such as 1-((1-H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)methyl)hydrazine, showed a maximum zone of inhibition against C. albicans. nih.gov The development of novel azole compounds containing the 1,2,3-triazole moiety is an active area of research aimed at overcoming resistance to existing antifungal drugs. nsf.gov

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (Zone of Inhibition) | Reference |

| 1-((1-H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)methyl)hydrazine | Candida albicans | Maximum zone of inhibition | nih.gov |

| N-(benzo[e] nih.govnih.govresearchgate.net triazin-4(3-H)-ylmethylbenzenamine | Aspergillus niger | Maximum zone of inhibition | nih.gov |

| Cu(II) chelate of 5-[(1H-benzotriazol-1-yl)methyl]-8-quinolinol | Various fungi | Highly effective | nih.gov |

| 1H-Benzotriazol-1-yl(...)methanone derivatives | Various fungi | Good to moderate activity | nih.gov |

Exploration of Antiviral Activity and Inhibition Mechanisms

Benzotriazole derivatives have emerged as a promising class of antiviral agents, demonstrating efficacy against a wide spectrum of RNA viruses. nih.gov Numerous studies have focused on designing and synthesizing novel benzotriazole-based compounds to identify new antiviral therapies. nih.govopenmedicinalchemistryjournal.com

Specifically, certain benzo[d] nih.govnih.govresearchgate.nettriazol-1(2)-yl derivatives have shown selective antiviral activity against Coxsackievirus B5 (CV-B5), a member of the Picornaviridae family. nih.gov For some of the most active compounds, the 50% effective concentration (EC₅₀) values ranged from 6 to 18.5 µM. nih.gov Mechanistic studies on a hit compound from this class indicated that it protects cells from viral infection by interfering with the early stages of the viral life cycle. nih.gov The compound did not exhibit direct virucidal activity but was most effective when cells were pre-treated, suggesting a mechanism that involves blocking viral attachment to the host cell. nih.gov Structure-activity relationship (SAR) studies have also been conducted to understand how chemical modifications to the benzotriazole scaffold affect antiviral potency. researchgate.net

Assessment of Antitubercular Activity and Enzyme Interactions

The global challenge of tuberculosis (TB), particularly drug-resistant strains, necessitates the discovery of new therapeutic agents. nih.govnih.gov Heterocyclic compounds, including those with triazole and benzotriazole cores, have been a focus of antitubercular drug development. rsc.org

While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. A series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrated potent in vitro growth inhibition of Mycobacterium tuberculosis (M. tb). nih.gov This highlights the potential contribution of the N-(pyridin-2-ylmethyl) moiety to antimycobacterial activity. Molecular docking studies on other 1,2,3-triazole derivatives have aimed to identify their molecular targets, with enzymes like DprE1 and the mycobacterial enoyl reductase (InhA) being investigated as potential binding sites. nih.govrsc.org Several synthesized 1,2,3-triazole derivatives have shown promising MIC values against the M. tb H37Rv strain, indicating their potential as starting points for the development of more potent antitubercular agents. rsc.org

Table 3: Antitubercular Activity of Related Triazole/Pyrimidine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

| Pyrazolylpyrazoline-clubbed triazole hybrid (Compound 9o) | M. tuberculosis H37RV | 12.5 µg/mL | nih.gov |

| 1,2,3-Triazole derivatives | Mycobacterium tuberculosis H37Ra | 5.8-29.9 µg/mL | rsc.org |

| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | Potent in vitro inhibition | nih.gov |

| 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivative (Molecule 4a) | Mycobacterium tuberculosis | 1.6 µg/mL | researchgate.net |

Examination of Antiproliferative Effects in Disease Models

The benzotriazole nucleus is a versatile scaffold that has also been incorporated into the design of anticancer agents. nih.gov Its derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines.

In Vitro Growth Inhibition Studies on Cancer Cell Lines

A number of studies have reported the in vitro antiproliferative activity of benzotriazole analogues against human tumor cell lines. researchgate.net For example, a series of benzotriazole derivatives bearing substituted imidazol-2-thiones were evaluated for their anticancer activity against breast cancer (MCF-7), human promyelocytic leukemia (HL-60), and colon cancer (HCT-116) cell lines. researchgate.net One compound functionalized with 2,4-dichloro groups was particularly effective, with 50% inhibitory concentration (IC₅₀) values of 3.57 µM against MCF-7, 0.40 µM against HL-60, and 2.63 µM against HCT-116 cells. researchgate.net

Similarly, other classes of related heterocyclic compounds have shown significant cytotoxic activity. Dihydro-1H-pyrazolo[1,3-b]pyridine derivatives demonstrated good cytotoxic effects, with the best results observed in leukemia cell lines compared to breast cancer cell lines. ulpgc.es A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines, blocking the cell cycle in the G2/M phase and inducing apoptosis. nih.govnih.gov

Table 4: In Vitro Antiproliferative Activity of Benzotriazole Analogues and Related Compounds

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

| Benzotriazole imidazole-thione derivative (2,4-dichloro sub.) | MCF-7 (Breast) | 3.57 µM | researchgate.net |

| Benzotriazole imidazole-thione derivative (2,4-dichloro sub.) | HL-60 (Leukemia) | 0.40 µM | researchgate.net |

| Benzotriazole imidazole-thione derivative (2,4-dichloro sub.) | HCT-116 (Colon) | 2.63 µM | researchgate.net |

| Dihydro-1H-pyrazolo[1,3-b]pyridine derivative (4-NO2 sub.) | HL-60 (Leukemia) | 0.70 µM | ulpgc.es |

| 1,2,4-triazolo[1, 5- a]pyrimidine derivative | MCF-7 (Breast) | 1.69 µM | ekb.eg |

Exploration of Apoptosis Induction and Cell Cycle Perturbations

Derivatives of the benzotriazole and benzimidazole scaffold have demonstrated notable capabilities in inducing apoptosis and causing cell cycle arrest in various cancer cell lines. These findings suggest potential mechanisms through which this compound might exert cytotoxic effects.

Studies on other N-substituted benzimidazole derivatives have shown potent pro-apoptotic activity. mdpi.com For instance, certain derivatives induce apoptosis in acute lymphoblastic leukemia and breast cancer cells, with effects confirmed through annexin V binding assays, analysis of mitochondrial membrane potential, and caspase-3 activation. mdpi.com The induction of apoptosis is a critical mechanism for anti-cancer agents, and related heterocyclic compounds often achieve this by modulating key regulatory proteins.

One common pathway involves the intrinsic or mitochondrial pathway of apoptosis. Research on triterpenic acid-triazole ester derivatives has shown they can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. mdpi.com This shift in the Bcl-2/Bax ratio is a hallmark of mitochondrial-associated apoptosis. mdpi.com Similarly, a structural analog of nocodazole, which contains a benzimidazole core, was found to reduce levels of Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in head and neck squamous cell carcinoma cell lines. nih.gov

Furthermore, perturbations in the cell cycle are a frequent precursor to apoptosis. Benzoylurea derivatives have been shown to induce cell-cycle arrest at different phases, such as the G2-phase in MCF-7 cells and the G1-phase in BGC-823 cells. nih.gov This cell cycle disruption is often linked to the modulation of cyclin-dependent kinases (CDKs) and checkpoint proteins like p53 and Chk1. nih.gov A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivative has also been observed to elicit G2/M phase cell cycle arrest. nih.gov These examples highlight the potential for N-substituted benzotriazole compounds to interfere with cancer cell proliferation by disrupting cell cycle progression and triggering programmed cell death.

Mechanistic Insights into Enzyme Modulation and Receptor Binding

The structural components of this compound, namely the benzotriazole ring and the pyridinylmethyl group, are recognized pharmacophores that can interact with various biological targets. The benzotriazole moiety itself is a versatile structure used as a bioisosteric replacement for other triazolic systems in medicinal chemistry. nih.gov

A significant finding for a closely related analog comes from studies on urate transporter 1 (URAT-1) inhibitors. A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids, which feature the same 1-(pyridin-2-ylmethyl) substituent, were developed as potent URAT-1 inhibitors. nih.gov The most effective compound from this series, compound 18 , demonstrated an IC₅₀ value of 3.36 μM against URAT-1. nih.gov This indicates that the pyridin-2-ylmethyl group is compatible with binding to this important transporter, suggesting a potential area of activity for the benzotriazole analog.

In silico studies on other benzotriazole derivatives have provided insights into potential binding modes. For example, a quinoline-based triazole derivative containing a benzotriazole moiety was shown to form a hydrogen bond with the amino acid residue His447 within the catalytic triad of the acetylcholinesterase enzyme. mdpi.com This highlights the capacity of the benzotriazole ring system to participate in specific, targeted interactions within an enzyme's active site.

Anti-Inflammatory and Other Biologically Relevant Activities (In Vitro)

The benzotriazole and triazole scaffolds are frequently associated with anti-inflammatory properties, acting through various mechanisms, including the modulation of inflammatory mediators and the inhibition of key enzymes in inflammatory pathways.

The anti-inflammatory effects of compounds are often linked to their ability to suppress the production of pro-inflammatory cytokines. Research on the previously mentioned URAT-1 inhibitor containing the 1-(pyridin-2-ylmethyl) group also revealed its ability to suppress the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov This dual action of lowering uric acid and reducing inflammation is highly relevant for treating conditions like hyperuricemic nephropathy. nih.gov

Studies on other 1,2,3-triazole derivatives have shown similar effects on cytokine dynamics. One study found that a lead compound decreased the levels of IL-6 and TNF-α while simultaneously increasing the level of the anti-inflammatory cytokine IL-4. biomedpharmajournal.org This modulation of the cytokine balance is a key mechanism for controlling inflammatory responses. biomedpharmajournal.org

Cyclooxygenase (COX) Pathways Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. nih.govyoutube.com The two main isoforms, COX-1 and COX-2, play different roles; COX-1 is involved in physiological functions, while COX-2 is induced during inflammation. nih.govnih.gov

Derivatives of the related 1,2,4-triazole (B32235) scaffold have been investigated as COX inhibitors. A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were analyzed for their potential as selective COX-2 inhibitors, with docking studies suggesting a significant preference for the COX-2 isoform over COX-1. nih.gov Other 1,2,4-triazole-pyrazole hybrids have also been shown to be more selective for the COX-2 isoenzyme compared to the reference drug celecoxib. mdpi.com This body of research suggests that the triazole core, when appropriately substituted, is a promising scaffold for developing selective anti-inflammatory agents.

α-Glucosidase Inhibition α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.govsemanticscholar.org Various heterocyclic compounds, including those containing triazole or benzotriazinone cores, have been explored as α-glucosidase inhibitors. semanticscholar.org For example, a series of 1,3,4-thiadiazole derivatives demonstrated significant inhibitory activity against α-glucosidase, with potency greater than the standard drug acarbose. nih.gov Similarly, certain benzothiazine derivatives have emerged as potent inhibitors of the enzyme. mdpi.com While not directly studied, the structural features of this compound make it a candidate for investigation in this area.

Table 1: Enzyme Inhibition by Analogs of this compound

| Compound Class/Analog | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-[1-(Pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids | Urate Transporter 1 (URAT-1) | Compound 18 showed an IC₅₀ of 3.36 μM. | nih.gov |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives | Cyclooxygenase-2 (COX-2) | Docking studies indicated a significant preference for COX-2 over COX-1. | nih.gov |

| 1,3,4-Thiadiazole derivatives | α-Glucosidase | Exhibited inhibitory activity greater than the reference drug acarbose. | nih.gov |

| Quinoline-triazole-benzotriazole hybrid | Acetylcholinesterase (AChE) | In silico modeling showed hydrogen bonding with His447 in the active site. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the this compound scaffold, SAR insights can be inferred from studies on analogous series of compounds.

A compelling SAR study involved the development of URAT-1 inhibitors. In this research, a bioisosteric strategy was employed where an initial indole (B1671886) core was replaced with various pyrazole moieties, while retaining the 1-(pyridin-2-ylmethyl) group. nih.gov This modification led to a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids with enhanced cytoprotective efficacy, demonstrating that the pyrazole core was superior to the indole for this particular target and activity. nih.gov

In the context of anti-inflammatory activity, SAR studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives led to the development of a pharmacophore model for selective COX-2 inhibitors. nih.gov This model helps in understanding the structural requirements for effective binding and inhibition of the COX-2 enzyme, providing a roadmap for designing more potent and selective analogs. nih.gov

Table 2: Summary of Key SAR Observations from Related Compounds

| Compound Series | Biological Target/Activity | Key SAR Insight | Reference |

|---|---|---|---|

| Pyridinylmethyl-pyrazole derivatives | URAT-1 Inhibition / Cytoprotection | Bioisosteric replacement of an indole core with a pyrazole core enhanced cytoprotective efficacy. | nih.gov |

| Phenyl-pyridyl-triazole derivatives | COX-2 Inhibition | A pharmacophore model was generated to guide the design of selective COX-2 inhibitors. | nih.gov |

| General Benzotriazole derivatives | Antimicrobial Activity | Bulky substituents can decrease activity, likely by impeding cellular penetration. | nih.gov |

Catalytic Applications and Functional Materials Development

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in both the pyridine (B92270) and benzotriazole (B28993) rings of 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole can act as donor sites for metal coordination, making it an effective ligand in catalysis. Its ability to form stable complexes with various transition metals is central to its catalytic applications.

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. synarchive.com The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing both the efficiency and selectivity of the reaction. chem-station.com

While direct studies on the use of this compound in the Mizoroki-Heck reaction are not extensively documented, related benzotriazole derivatives have been successfully employed as ligands for palladium catalysts in this transformation. For instance, air-stable Pd(II) complexes with bidentate NN-donor ligands derived from 1,3-bis((1H-benzotriazol-1-yl)methyl)benzene have shown high activity and selectivity in the Mizoroki-Heck reaction between iodobenzene (B50100) and styrene, yielding E-stilbene. redalyc.org The turnover numbers (TON) for these catalysts were found to be in the range of 219-221. redalyc.org Pyridine-functionalized N-heterocyclic carbene complexes of palladium have also been demonstrated to be excellent catalysts for Heck arylation. rsc.org Given these precedents, it is plausible that this compound could serve as an effective ligand in palladium-catalyzed cross-coupling reactions, including the Mizoroki-Heck reaction. The pyridine and benzotriazole moieties can provide the necessary coordination environment to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. rsc.org

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,2,3-triazoles. The ligand plays a critical role in stabilizing the copper(I) catalyst and promoting the reaction.

The synthesis of 1-(pyridin-2-yl)-1,2,3-triazoles, compounds structurally related to the title compound, has been achieved with high efficiency using a copper(I) acetate (B1210297) catalyst. rsc.org In these reactions, phosphinimine ligands have been shown to accelerate the CuAAC reaction of tetrazolo[1,5-a]pyridines and alkynes, yielding 1-(pyridin-2-yl)-1,2,3-triazole derivatives in moderate to excellent yields (46–98%). rsc.org The pyridine and triazole moieties are key to the formation of stable and active catalytic complexes. Given that this compound contains both a pyridine and a triazole-like (benzotriazole) structure, it has the potential to act as a ligand in CuAAC reactions, facilitating the synthesis of more complex triazole-containing molecules.

Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinones. The development of synthetic complexes that mimic the function of this enzyme is of significant interest. Several transition metal complexes have been shown to exhibit phenoxazinone synthase-like activity.

For example, mononuclear cis-dichloro cobalt(II) complexes with polypyridyl ligands have demonstrated high phenoxazinone synthase activity, with turnover numbers (kcat) as high as 249.57 h−1. rsc.org Similarly, one-dimensional mixed-valence coordination polymers of cobalt(II) and cobalt(III) have also been studied for their phenoxazinone synthase-like activity, with turnover numbers ranging from 1.2 to 11.5 h−1. rsc.org The catalytic mechanism is believed to involve the binding of the substrate to one metal center, while another metal center facilitates electron transfer. rsc.org Copper(II) complexes containing pyridine-based systems have also been investigated for their biomimetic catalytic activity, including the mimicking of phenoxazinone synthase. The pyridine and benzotriazole groups in this compound make it a suitable candidate for forming complexes with copper or cobalt that could potentially mimic the active site of phenoxazinone synthase and catalyze the oxidation of o-aminophenols.

Role in Corrosion Inhibition Mechanisms for Metal Surfaces

Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys. electrochemsci.org They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment. researchgate.net

The effectiveness of a corrosion inhibitor is largely determined by its ability to adsorb onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. For benzotriazole derivatives, adsorption typically involves the formation of a complex with copper ions, resulting in a protective polymeric film. nih.gov

Studies on derivatives similar to this compound, such as 1-(2-Pyridinylsulfonyl)-1H-benzotriazole, have shown that these molecules adsorb on the copper surface through both the benzotriazole ring and the heteroatoms in the substituent. researchgate.netbohrium.com The adsorption of these compounds generally follows the Langmuir adsorption isotherm. researchgate.net The orientation of the adsorbed molecules can change with coverage, with the molecules initially lying parallel to the surface and then transitioning to a more upright orientation at higher coverages. st-andrews.ac.uk The presence of the pyridine ring in this compound can enhance its adsorption on metal surfaces through additional coordination with the metal.

The table below summarizes the inhibition efficiency of a related compound, 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (2PSB), on copper in 1M HNO₃ at different concentrations, as determined by weight loss measurements.

| Concentration of 2PSB (mol/L) | Inhibition Efficiency (%) |

|---|---|

| 1x10-5 | 75.4 |

| 5x10-5 | 83.2 |

| 1x10-4 | 87.9 |

| 5x10-4 | 92.1 |

| 1x10-3 | 94.3 |

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution) or cathodic (oxygen reduction) reaction, or both (mixed-type). nih.gov EIS provides information about the resistance of the protective film and the corrosion process at the metal-solution interface. jmatman.org

For benzotriazole derivatives, Tafel polarization curves typically indicate that they act as mixed-type inhibitors, affecting both anodic and cathodic processes. bohrium.comresearchgate.net The formation of a protective film on the copper surface leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), as measured by EIS. jacsdirectory.com The inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.net

The following table presents electrochemical parameters for copper in 1M HNO₃ in the absence and presence of different concentrations of the related inhibitor 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (2PSB).

| Inhibitor Concentration (mol/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -58 | 1250 | - |

| 1x10-5 | -45 | 280 | 77.6 |

| 5x10-5 | -40 | 195 | 84.4 |

| 1x10-4 | -35 | 140 | 88.8 |

| 5x10-4 | -30 | 95 | 92.4 |

| 1x10-3 | -25 | 65 | 94.8 |

Potential in Sensor Development and Optoelectronic Materials

The unique molecular architecture of this compound, which integrates a benzotriazole moiety with a pyridine ring through a methylene (B1212753) bridge, positions it as a promising candidate for the development of advanced functional materials. This includes its potential application in chemical sensors and optoelectronic devices, drawing on the distinct electronic and photophysical properties inherent to its constituent heterocyclic systems.

Potential as a Chemical Sensor

The presence of multiple nitrogen atoms in both the pyridine and benzotriazole rings makes this compound an excellent ligand for coordinating with metal ions. This characteristic is the foundation for its potential use in fluorescent and colorimetric sensors. The mechanism of sensing in such compounds typically relies on the change in their photophysical properties, such as fluorescence intensity or color, upon binding with a specific analyte.

While direct studies on the sensing capabilities of this compound are not extensively documented, the broader class of 1,2,3-triazole derivatives has demonstrated significant success in the detection of various metal ions. For instance, chalcone-tethered 1,2,3-triazoles have been effectively utilized as fluorescent sensors for Co(II) and Cu(II) ions. nih.govrsc.org Similarly, hydrophilic bis(1,2,3-triazolyl)fluorene-based derivatives have shown selectivity for Zn(II) and Hg(II) ions. nih.gov These examples strongly suggest that this compound could be engineered to exhibit selective sensing for a range of metal ions. The pyridyl and benzotriazolyl nitrogen atoms can act as a chelating unit, where the binding of a metal ion would likely alter the compound's electronic state, leading to a detectable optical response.

Below is a table illustrating the sensing performance of analogous 1,2,3-triazole-based fluorescent sensors for different metal ions, indicating the potential capabilities of this compound.

Table 1: Performance of Analogous 1,2,3-Triazole-Based Fluorescent Sensors

| Sensor Type | Target Ion(s) | Limit of Detection (LoD) |

|---|---|---|

| Chalcone-tethered 1,2,3-triazole (ortho isomer) | Co(II) | 1.64 µM |

| Chalcone-tethered 1,2,3-triazole (ortho isomer) | Cu(II) | 3.19 µM |

| Chalcone-tethered 1,2,3-triazole (para isomer) | Cu(II) | 1.17 µM |

| Perylene-diimide with 2-pyridylmethyl-amine | Zn(II) | 32 nM |

| Perylene-diimide with 2-pyridylmethyl-amine | Cd(II) | 48 nM |

Applications in Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electronic effect, or vice versa. The conjugated π-system present in this compound, encompassing both the benzotriazole and pyridine rings, is a key feature for its potential in optoelectronics.

One area of promise is in nonlinear optical (NLO) materials. The unsymmetrical nature of a related compound, 1-((pyridin-3-yl)methyl)-1H-benzotriazole, has been highlighted as a fundamental requirement for the construction of acentric solids and NLO materials. researchgate.net This suggests that the 2-pyridyl isomer, this compound, would share this potential. NLO materials are crucial for applications such as optical switching and frequency conversion. The performance of such materials is often quantified by their third-order nonlinear susceptibility (χ(3)). For context, pyrazoline derivatives, another class of heterocyclic compounds, have been investigated for their NLO properties, with their χ(3) values being a key metric of their performance.

Furthermore, benzotriazole derivatives are known for their UV-absorbing properties, which is a desirable characteristic for photostable optoelectronic materials. rsc.orgresearchgate.net By incorporating benzotriazole units into dye molecules, it is possible to retard photodegradation. This is due to the benzotriazole moiety's ability to dissipate absorbed UV energy non-radiatively, thus protecting the fluorophore. This photostabilizing effect is critical for the longevity and performance of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Table 2: Photophysical Properties of an Analogous Pyridine-Containing Fluorophore

| Compound | Absorption Max (λ_abs, nm) in solution | Emission Max (λ_em, nm) in solution |

|---|---|---|

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 380 | 540 |

| 2-(3"-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 378 | 540 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole, DFT calculations can elucidate its electronic structure, thermodynamic stability, and chemical reactivity.

Detailed Research Findings: Studies on structurally similar benzotriazole (B28993) and triazole derivatives demonstrate the utility of DFT in characterizing their molecular properties. arabjchem.orgrsc.orgsemanticscholar.org Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G** to optimize the molecular geometry and compute various parameters. nih.gov

Key insights from these calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov For related pyridine-triazole compounds, the HOMO is often localized on the more electron-rich benzotriazole moiety, while the LUMO may be distributed across the pyridine (B92270) ring, suggesting these regions are primary sites for electron donation and acceptance, respectively. researchgate.net

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In molecules containing pyridine and benzotriazole rings, the nitrogen atoms are typically the most electron-rich sites, indicated by negative potential regions on the MEP map. researchgate.net

| Descriptor | Typical Calculated Value (a.u.) | Significance |

| HOMO Energy | -6.2 to -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.4 to 5.0 eV | Correlates with chemical stability and reactivity |

| Electronegativity (χ) | 3.5 to 4.5 | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.2 to 2.5 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.3 to 2.0 | Quantifies electrophilic character |

| Note: Data presented is representative of values found for structurally similar triazole and benzotriazole derivatives from computational studies. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. researchgate.net

Detailed Research Findings: Molecular docking studies on related benzotriazole and pyridine-containing compounds have been performed to predict their binding affinity and orientation within the active site of various enzymes. nih.govnih.gov The process involves generating multiple conformations of the ligand and fitting them into the binding pocket of a receptor, followed by a scoring function that estimates the binding energy. Lower binding energy values typically indicate a more favorable interaction. ekb.eg For example, docking studies of benzotriazole derivatives against cancer-related proteins have identified key interactions, such as hydrogen bonds with amino acid residues like serine and histidine, and π-π stacking interactions with aromatic residues like phenylalanine and tyrosine. researchgate.netmdpi.com

Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. plos.org An MD simulation of a complex involving a triazole derivative might show that the ligand remains stably bound within the active site over a 100-nanosecond simulation, with stable Root-Mean-Square Deviation (RMSD) values for the protein backbone and the ligand. mdpi.comresearchgate.net Analysis of the simulation can reveal the persistence of key hydrogen bonds and hydrophobic interactions, confirming the initial docking predictions. plos.org

| Target Protein | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 9 (CDK9) | Pyridine-Triazole Hybrid | -8.5 | Cys106, Asp167 |

| α-Amylase | Thiazolo-Pyridine Derivative | -7.4 | Trp59, Tyr62, Asp197 |

| Polo-like kinase 1 (plk1) | Imidazolone Derivative | -9.0 | Cys133, Leu132 |

| EGFR Tyrosine Kinase | Pyrazole (B372694) Derivative | -8.2 | Met793, Leu718 |

| Note: This table presents example findings from docking studies on various heterocyclic compounds against different biological targets to illustrate the type of data generated. researchgate.netpensoft.netjmchemsci.com |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters (NMR, IR, UV-Vis) and perform conformational analysis. These theoretical predictions are invaluable for interpreting experimental data and understanding the molecule's structural features.

Detailed Research Findings: For molecules like this compound, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy using the Gauge-Invariant Atomic Orbital (GIAO) method. iu.edu.sa Comparisons between calculated and experimental spectra for related compounds, such as 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, show good agreement, which aids in the definitive assignment of spectral peaks. researchgate.net

Vibrational frequencies from IR and Raman spectroscopy can also be calculated. The theoretical vibrational spectrum is often scaled by a factor to correct for anharmonicity and computational approximations, leading to excellent correlation with experimental data. nih.gov This allows for a detailed assignment of vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes.

Conformational analysis involves scanning the potential energy surface by systematically rotating specific dihedral angles. For this compound, a key dihedral angle would be the one defining the orientation of the pyridine ring relative to the benzotriazole moiety around the central methylene (B1212753) bridge. Such an analysis for related benzothiazole (B30560) derivatives has identified the most stable low-energy conformers, providing insight into the molecule's preferred shape in different environments. mdpi.com

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| ¹H NMR (Aromatic H) | 7.2 - 8.5 ppm | 7.1 - 8.4 ppm |

| ¹³C NMR (Aromatic C) | 110 - 150 ppm | 112 - 152 ppm |

| IR (C=N stretch) | ~1600 cm⁻¹ | ~1595 cm⁻¹ (scaled) |

| IR (C-H stretch, aromatic) | ~3050 cm⁻¹ | ~3045 cm⁻¹ (scaled) |

| UV-Vis (λmax) | ~280 nm | ~275 nm |

| Note: Data is illustrative, based on typical correlations found between experimental and DFT-calculated values for similar N-heterocyclic compounds. researchgate.net |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Detailed Research Findings: The synthesis of N-substituted benzotriazoles often involves the reaction of 1H-benzotriazole with an alkyl halide. Computational methods can model this reaction pathway to determine whether it proceeds via an SN1 or SN2 mechanism, and to calculate the activation energy barrier. By locating the transition state structure and calculating its energy, chemists can predict reaction rates and understand factors that influence regioselectivity (i.e., substitution at the N1 vs. N2 position of the benzotriazole ring).

For instance, in the study of tautomerization mechanisms in quinolinone derivatives, DFT calculations were used to map the potential energy surface for intramolecular proton transfer. rsc.org This involved optimizing the geometries of the reactant, product, and the transition state connecting them. The calculated high energy barrier for the process explained why one tautomer is predominantly observed experimentally. Similar approaches could be applied to study potential tautomerism or rearrangement reactions involving the title compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). physchemres.org

Detailed Research Findings: For a series of derivatives based on the this compound scaffold, a QSAR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that correlates a subset of these descriptors with an experimentally measured activity, such as the IC₅₀ value against a cancer cell line. nih.govnih.gov

A successful QSAR model, as demonstrated in studies on 1,2,4-triazole (B32235) derivatives, is characterized by high statistical correlation (R²) and predictive power (Q²). physchemres.org For example, a QSAR model for anticancer agents might reveal that activity is positively correlated with the molecule's dipole moment and negatively correlated with its LUMO energy. Such a model not only predicts the activity of new, unsynthesized compounds but also provides crucial insights into the structural features that are important for the desired biological effect, thereby guiding future drug design. jmchemsci.comresearchgate.net

| Model Type | Statistical Parameter | Value | Significance |

| MLR | R² (Coefficient of determination) | 0.75 - 0.90 | Goodness of fit of the model |

| MLR | Q² (Cross-validated R²) | > 0.50 | Internal predictive ability |

| ANN | R² pred (External validation) | > 0.60 | External predictive ability |

| MLR | F-statistic | High value | Statistical significance of the model |

| Note: The table shows typical statistical validation parameters for a predictive QSAR model, based on studies of related heterocyclic compounds. physchemres.orgnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom.

In ¹H NMR, the methylene (B1212753) bridge protons would likely appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing benzotriazole (B28993) and pyridine (B92270) rings. The aromatic protons of the benzotriazole and pyridine moieties would exhibit characteristic splitting patterns and chemical shifts. For comparison, in various 1-substituted benzotriazole derivatives, the benzotriazole protons typically resonate in the range of δ 7.3-8.1 ppm. chemicalbook.com The pyridine ring protons are also expected in a similar aromatic region, with specific shifts dependent on their position relative to the nitrogen atom and the methylene bridge.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each carbon atom in the molecule. The methylene carbon signal would be distinct, while the aromatic carbons of both the benzotriazole and pyridine rings would appear in the downfield region, typically between 110 and 150 ppm.

Table 7.1: Predicted ¹H NMR Chemical Shifts for this compound Data for the specific compound is not available. The table presents expected ranges based on related structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂-) | 5.5 - 6.0 | Singlet |

| Benzotriazole Aromatic | 7.3 - 8.1 | Multiplets |

| Pyridine Aromatic | 7.2 - 8.6 | Multiplets |

Table 7.2: Predicted ¹³C NMR Chemical Shifts for this compound Data for the specific compound is not available. The table presents expected ranges based on related structures.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Methylene (-CH₂-) | 50 - 55 |

| Benzotriazole Aromatic | 110 - 146 |

| Pyridine Aromatic | 120 - 150 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Coordination Site Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within this compound. The IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, and N=N bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (methylene group): Expected in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ range. For instance, pure pyridine exhibits a characteristic band around 1437 cm⁻¹. researchgate.net

N=N stretching (triazole ring): This vibration is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 7.3: Expected Infrared Absorption Bands for this compound Data for the specific compound is not available. The table presents expected ranges based on related structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Benzotriazole Ring Vibrations | Various bands in fingerprint region |

| Pyridine Ring Vibrations | Various bands in fingerprint region |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for studying its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₀N₄, which corresponds to a monoisotopic mass of approximately 210.09 Da. chemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. Subsequent fragmentation would likely involve the cleavage of the methylene bridge, leading to characteristic fragment ions. For example, a prominent peak might be observed at m/z 92, corresponding to the pyridin-2-ylmethyl cation, and another at m/z 118, corresponding to the benzotriazolyl fragment. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Table 7.4: Expected Mass Spectrometry Data for this compound Data for the specific compound is not available. The table presents expected values based on molecular formula and fragmentation of similar compounds.

| Ion | Expected m/z | Identity |

|---|---|---|

| [M]⁺ | 210 | Molecular Ion |

| [M - C₇H₆N]⁺ | 118 | Benzotriazolyl fragment |

| [M - C₆H₄N₃]⁺ | 92 | Pyridin-2-ylmethyl fragment |

Single Crystal X-ray Diffraction for Precise Solid-State Structural Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions.

Based on studies of similar structures, such as 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, it is expected that the benzotriazole and pyridine rings will not be coplanar. nih.gov The dihedral angle between the two aromatic systems will be a key structural parameter. The crystal packing could be influenced by weak intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.gov

Table 7.5: Illustrative Crystallographic Parameters for a Benzotriazole Derivative Data for the specific compound is not available. The table shows data for a related compound, (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate, for illustrative purposes. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7181 (4) |

| b (Å) | 6.4826 (2) |

| c (Å) | 18.7076 (7) |

| β (°) | 96.773 (3) |

| V (ų) | 1290.75 (8) |

| Z | 4 |

UV-Visible Spectroscopy for Electronic Transitions and Metal Complexation Studies

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* and n → π* transitions within the benzotriazole and pyridine chromophores.

For the parent 1H-benzotriazole, absorption maxima are typically observed around 250-280 nm. researchgate.netrsc.org The presence of the pyridinylmethyl substituent may cause a slight shift in these absorption bands. Upon coordination to a metal ion, shifts in the absorption maxima (either bathochromic or hypsochromic) can be observed, providing evidence of complex formation.

Table 7.6: Expected UV-Visible Absorption Maxima for this compound in Solution Data for the specific compound is not available. The table presents expected ranges based on related structures.

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250 - 290 |

| n → π* | > 290 |

Thermal Analysis Techniques (e.g., DSC, TGA) for Energetic and Decomposition Behavior

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal stability and decomposition behavior of the compound.

DSC analysis would reveal information about phase transitions, such as melting point and any polymorphic transformations. The TGA thermogram would show the weight loss of the compound as a function of temperature, indicating its decomposition temperature and the nature of the decomposition process. For many benzotriazole derivatives, decomposition occurs at elevated temperatures, often above 200 °C. For instance, the thermal decomposition of benzotriazolium perrhenate (B82622) shows a significant mass loss starting around 243 °C. researchgate.netnih.gov The thermal stability of this compound will be influenced by the strength of the methylene bridge and the stability of the aromatic rings.

Table 7.7: Expected Thermal Analysis Data for this compound Data for the specific compound is not available. The table presents expected ranges based on related structures.

| Parameter | Expected Value |

|---|---|

| Melting Point (DSC) | Not available |

| Decomposition Onset (TGA) | > 200 °C |

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation 1-(Pyridin-2-ylmethyl)-1H-1,2,3-benzotriazole Analogues

The future development of analogues of this compound will be heavily influenced by rational, structure-based design principles aimed at creating molecules with tailored properties. nih.gov By strategically modifying the core structure, researchers can fine-tune electronic, steric, and physicochemical characteristics to optimize performance for specific applications, from medicinal chemistry to materials science.